1-Bromo-1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18822795
Molecular Formula: C11H10BrF3O2S
Molecular Weight: 343.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrF3O2S |
|---|---|
| Molecular Weight | 343.16 g/mol |
| IUPAC Name | 1-bromo-1-[4-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H10BrF3O2S/c1-6(16)10(12)8-4-3-7(18-2)5-9(8)17-11(13,14)15/h3-5,10H,1-2H3 |
| Standard InChI Key | JMJRBSPMRAMZFK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)SC)OC(F)(F)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 1-bromo-1-[4-(methylsulfanyl)-2-(trifluoromethoxy)phenyl]propan-2-one, reflects its substitution pattern: a bromine atom at the propan-2-one’s α-position, a methylthio group at the phenyl ring’s para position, and a trifluoromethoxy group at the ortho position . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.16 g/mol |
| CAS Number | Not formally assigned |
| SMILES | CC(=O)C(C1=C(C=C(C=C1)SC)OC(F)(F)F)Br |
| InChI Key | HCMOUQTZWKVLDS-UHFFFAOYSA-N |
The trifluoromethoxy group () introduces strong electron-withdrawing effects, polarizing the phenyl ring and enhancing electrophilic substitution reactivity. Meanwhile, the methylthio group () contributes to lipophilicity, influencing solubility in organic solvents like dichloromethane and dimethylformamide .
Spectral Data and Structural Confirmation
While direct spectral data for this compound is scarce, analogous brominated ketones exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy:
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NMR: A singlet at δ 2.6–3.0 ppm for the ketone’s methyl group, coupled with aromatic proton resonances split by substituents .
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NMR: A carbonyl carbon signal near δ 200 ppm and distinct shifts for (δ 120–125 ppm) and (δ 15–20 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 343.16 and fragment ions corresponding to bromine loss ().
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis typically involves bromination of a pre-functionalized propan-2-one precursor. A plausible route, inferred from analogous compounds, includes:
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Preparation of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one:
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Friedel-Crafts acylation of 4-(methylthio)-2-(trifluoromethoxy)benzene with acetyl chloride.
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Use of Lewis acids (e.g., ) in anhydrous dichloromethane at 0–5°C.
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Bromination:
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Treatment with -bromosuccinimide (NBS) or bromine () in or .
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Radical-initiated bromination at the α-position, requiring azobisisobutyronitrile (AIBN) as a catalyst.
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Representative Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–25°C |
| Reaction Time | 6–12 hours |
| Yield | 60–75% (optimized) |
Challenges in Purification
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Byproduct Formation: Competing bromination at the phenyl ring or over-oxidation of the methylthio group .
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Purification Methods: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol-water mixtures.
Reactivity and Functional Group Transformations
Nucleophilic Substitution at the Bromine Site
The α-bromo ketone moiety undergoes nucleophilic substitution with amines, thiols, or alkoxides, forming C–N, C–S, or C–O bonds. For example:
This reactivity is exploited in synthesizing β-amino ketones, precursors to heterocycles like pyrroles .
Oxidation of the Methylthio Group
The group oxidizes to sulfoxide () or sulfone () using or meta-chloroperbenzoic acid (mCPBA). Sulfone derivatives exhibit enhanced electrophilicity, facilitating aryl coupling reactions.
Ketone Reduction
Catalytic hydrogenation (e.g., , ) reduces the carbonyl to a secondary alcohol, enabling access to chiral building blocks for pharmaceuticals .
Applications in Pharmaceutical and Materials Chemistry
Intermediate in Drug Synthesis
The compound’s trifluoromethoxy group is prevalent in bioactive molecules due to its metabolic stability and lipophilicity. Examples include:
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Anticancer Agents: Analogous brominated ketones inhibit kinase enzymes by alkylating cysteine residues.
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Antimicrobials: Trifluoromethoxy-substituted aromatics disrupt bacterial cell membranes.
Agrochemistry
Derivatives function as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .
Research Challenges and Future Directions
Stability Issues
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Hydrolytic Sensitivity: The α-bromo ketone is prone to hydrolysis in aqueous media, necessitating anhydrous storage.
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Thermal Decomposition: Degradation above 150°C limits high-temperature applications.
Synthetic Scalability
Current methodologies suffer from moderate yields and expensive catalysts. Flow chemistry and photocatalysis are promising alternatives for large-scale production .
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